Cas no 51964-26-2 (3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione)

3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core substituted with a 3-hydroxyphenyl group. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, where thiazolidinedione derivatives are known for their bioactivity. The presence of the hydroxyl group enhances solubility and offers a site for further functionalization, making it a versatile intermediate in drug development. Its well-defined molecular framework allows for precise modifications, supporting research in metabolic disorders and other therapeutic areas. The compound’s stability and synthetic accessibility further contribute to its utility in exploratory and industrial applications.
3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione structure
51964-26-2 structure
Product Name:3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione
CAS No:51964-26-2
MF:C9H7NO3S
MW:209.221781015396
MDL:MFCD01026729
CID:936172
PubChem ID:1235122
Update Time:2025-10-22

3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(3-HYDROXYPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE
    • 3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione
    • AC1LO8C3
    • CBMicro_026479
    • CTK8I9890
    • F1074-0479
    • MolPort-000-501-065
    • Oprea1_104607
    • Oprea1_247708
    • F0393-0484
    • BIM-0026460.P001
    • BCA96426
    • DB-293560
    • 3-(3-Hydroxyphenyl )-1,3-thiazolidine-2,4-dione
    • AKOS000523053
    • SR-01000410247-1
    • EN300-236033
    • DTXSID00361229
    • AB00091066-01
    • 3-(3-hydroxyphenyl)thiazolidine-2,4-dione
    • SDCCGMLS-0064872.P001
    • SR-01000410247
    • 51964-26-2
    • STL035200
    • MDL: MFCD01026729
    • Inchi: 1S/C9H7NO3S/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
    • InChI Key: RFFHYSNSXNZTOJ-UHFFFAOYSA-N
    • SMILES: S1C(N(C(C1)=O)C1C=CC=C(C=1)O)=O

Computed Properties

  • Exact Mass: 209.01466426g/mol
  • Monoisotopic Mass: 209.01466426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 82.9Ų

3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione Pricemore >>

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3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione Related Literature

Additional information on 3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione

3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione: A Comprehensive Overview

3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione, also known by its CAS number 51964-26-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of thiazolidinediones, which are known for their diverse biological activities and potential applications in drug development. The compound's structure consists of a thiazolidine ring fused with a dione group, and it contains a hydroxyl-substituted phenyl group attached at the 3-position. This unique combination of functional groups makes it a versatile compound with promising therapeutic potential.

The synthesis of 3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione involves several steps, including the formation of the thiazolidine ring and subsequent functionalization to introduce the hydroxyl group on the phenyl ring. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, which is crucial for its potential large-scale applications in pharmaceuticals and related industries.

One of the most notable aspects of 51964-26-2 is its biological activity. Studies have shown that this compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This makes it a promising candidate for applications in the treatment of diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant properties, 3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione has also been investigated for its anti-inflammatory effects. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, suggesting its potential use in inflammatory conditions such as arthritis and allergic reactions.

The pharmacokinetic profile of CAS 51964-26-2 has been studied extensively, revealing favorable absorption and bioavailability characteristics. These findings are encouraging for its development as an oral medication, as they indicate that the compound can be effectively delivered to target tissues following ingestion.

Recent studies have also explored the potential of 3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione as a modulator of cellular signaling pathways. For instance, it has been shown to interact with key enzymes involved in metabolic regulation, offering new insights into its role in metabolic disorders such as diabetes and obesity.

The structural versatility of this compound has also led to its exploration in other areas beyond pharmacology. For example, researchers have investigated its use as a building block in the synthesis of more complex molecules with enhanced biological activities. This underscores the importance of CAS 51964-26-2 as a valuable intermediate in organic synthesis.

In conclusion, 3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione, or CAS 51964-26-2, is a multifaceted compound with a wide range of potential applications in medicine and beyond. Its unique chemical structure, coupled with its diverse biological activities, positions it as a key player in ongoing research efforts aimed at developing novel therapeutic agents. As our understanding of this compound continues to grow, it is likely that new and exciting applications will emerge, further solidifying its importance in the scientific community.

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